4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
CAS No.: 942195-83-7
Cat. No.: VC2861703
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942195-83-7 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C16H14N2O3/c1-10-17-13-7-12(16(19)20)8-14(15(13)18-10)21-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18)(H,19,20) |
| Standard InChI Key | ALVXSXAHKPXTSN-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O |
| Canonical SMILES | CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)C(=O)O |
Introduction
Chemical Structure and Identification
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid belongs to the class of heterocyclic organic compounds containing a benzimidazole scaffold. This compound consists of a benzimidazole core with three key functional groups: a benzyloxy group at the 4-position, a methyl group at the 2-position, and a carboxylic acid group at the 6-position .
Basic Identification Parameters
The compound is identified through various parameters that help distinguish it from other similar chemical entities. The following table summarizes these key identification parameters:
| Parameter | Value |
|---|---|
| Chemical Name | 4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid |
| CAS Number | 942195-83-7 |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29400 g/mol |
| Exact Mass | 282.10000 |
| Synonym | 2-methyl-7-phenylmethoxy-3H-benzimidazole-5-carboxylic acid |
| HS Code | 2933990090 |
The compound features a benzimidazole scaffold, which is a bicyclic ring system composed of a benzene ring fused to an imidazole ring. This structural arrangement contributes significantly to the compound's chemical behavior and potential applications in pharmaceutical research .
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is essential for its characterization, handling, and potential applications in various fields, particularly in pharmaceutical research and organic synthesis.
Physical Properties
The physical properties of this compound, as derived from both experimental measurements and theoretical predictions, are summarized in the following table:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Experimental |
| Density | 1.353±0.06 g/cm³ | Predicted |
| Boiling Point | 592.3±35.0 °C | Predicted |
| pKa | 2.98±0.30 | Predicted |
| Partition Coefficient (LogP) | 3.14850 | Calculated |
| Polar Surface Area (PSA) | 75.21000 Ų | Calculated |
| Storage Condition | 2-8°C | Recommended |
The moderate lipophilicity (LogP value of approximately 3.15) suggests a balance between hydrophilic and lipophilic properties, which can be advantageous for absorption and distribution in biological systems. The polar surface area of approximately 75 Ų indicates moderate polarity, which is consistent with the presence of oxygen and nitrogen atoms in the molecule .
Chemical Reactivity
The chemical reactivity of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid is largely determined by its functional groups. The carboxylic acid group at the 6-position is particularly reactive and can undergo various reactions including:
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Esterification with alcohols to form corresponding esters
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Amidation with amines to form amides
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Reduction to alcohols
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Decarboxylation under appropriate conditions
The benzyloxy group at the 4-position can undergo debenzylation reactions, particularly under hydrogenolysis conditions, providing a means for further functionalization. The 1H-benzimidazole nucleus itself can participate in various reactions, including N-alkylation and C-substitution reactions .
Synthesis Methods
The synthesis of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid can be accomplished through various synthetic routes, with the choice of method typically dependent on the available starting materials, desired scale, and specific reaction conditions.
Conventional Synthesis Approaches
Conventional synthetic approaches to benzimidazole derivatives typically involve the condensation of appropriately substituted o-phenylenediamines with carboxylic acids, aldehydes, or their derivatives. For the specific synthesis of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid, a suitably substituted o-phenylenediamine with a benzyloxy group and a carboxylic acid functionality would be condensed with an appropriate C1 source to introduce the 2-methyl group .
The synthesis may involve protecting group strategies to ensure selective reactivity at desired positions. The benzyloxy group itself may be introduced through a Williamson ether synthesis using benzyl halides and appropriate phenolic precursors .
Microwave-Assisted Synthesis
Recent advances in synthetic methodologies have demonstrated the efficacy of microwave irradiation in enhancing reaction rates and yields for the synthesis of benzimidazole derivatives. As reported for similar benzimidazole compounds, microwave-assisted synthesis can significantly reduce reaction times while maintaining or improving product yields compared to conventional heating methods .
A typical microwave-assisted approach might involve:
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Condensation of a suitably substituted o-phenylenediamine with acetic acid or acetaldehyde derivatives under microwave conditions
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Introduction of the benzyloxy group through appropriate benzylation reactions
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Oxidation or functional group manipulation to establish the carboxylic acid moiety
Microwave-assisted synthesis has been reported to achieve yields ranging from 40% to 99% for various benzimidazole derivatives, making it an attractive approach for the preparation of these compounds .
Applications and Biological Significance
4-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid has several important applications, particularly in the pharmaceutical and chemical industries, owing to its unique structural features and chemical reactivity.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. Specifically, it is used in the preparation of:
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Chromane-substituted benzimidazole derivatives with acid pump antagonistic activity, which are potential candidates for treating acid-related disorders such as gastroesophageal reflux disease (GERD)
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Potential scaffolds for developing PqsR inhibitors, which may serve as adjuvant therapy for Pseudomonas aeruginosa infections. Similar benzimidazole-based compounds have shown promising activity in this regard, suggesting potential applications for derivatives of 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid
Chemical Synthesis Applications
In addition to its pharmaceutical applications, this compound serves as a versatile building block in organic synthesis:
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The carboxylic acid group provides a handle for further functionalization through esterification or amidation reactions, particularly with dimethylamine hydrochloride
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The benzyloxy group can be selectively removed under appropriate conditions, providing access to the corresponding hydroxyl compound, which can then be further derivatized
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The benzimidazole scaffold itself can be elaborated through various transformations at the N-1 position or at the aromatic ring positions
Structure-Activity Relationships
Structure-activity relationship studies on benzimidazole derivatives have revealed several important trends that may apply to 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid:
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The size and nature of substituents at the 2-position (in this case, the methyl group) have been shown to significantly influence biological activity, with isopropyl groups being optimal in some cases
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The presence of functionalities like benzyloxy groups can modulate lipophilicity, which is crucial for membrane permeability and biological activity
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The carboxylic acid group offers opportunities for forming additional hydrogen bonding interactions with biological targets
Related Compounds and Derivatives
The benzimidazole scaffold is present in numerous biologically active compounds, and several derivatives related to 4-(benzyloxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid have been reported in the literature.
Benzimidazole Derivatives with Antimicrobial Activity
Substituted benzimidazoles, particularly those with substituents at the 6-position (analogous to the carboxylic acid group in our target compound), have been investigated for their antimicrobial activities. For instance, 6-chloro and 6-nitro derivatives of 1H-benzimidazole have shown potent antibacterial activity against various bacterial strains including Escherichia coli and methicillin-susceptible Staphylococcus aureus (MSSA) .
Benzimidazole Derivatives in Cardiovascular Medications
The benzimidazole scaffold is present in several cardiovascular medications, including telmisartan, which contains a 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid moiety. These compounds typically function as angiotensin II receptor antagonists and have applications in the treatment of hypertension and related cardiovascular conditions .
Structural Variations and Their Effects
Structural modifications to the basic benzimidazole scaffold can significantly alter the physicochemical and biological properties of these compounds:
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N-substitution of the benzimidazole ring can modify solubility, lipophilicity, and binding affinity to target proteins
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Variations in the position and nature of substituents on the benzene ring can influence electronic properties and receptor interactions
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Modification of the 2-position substituent (methyl group in our target compound) can affect potency and selectivity for various biological targets
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